N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
CAS No.: 887411-44-1
Cat. No.: VC2064439
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887411-44-1 |
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Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | N-(1-pyridin-3-ylethyl)hydroxylamine |
Standard InChI | InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 |
Standard InChI Key | SBYDBORWSVDNMI-UHFFFAOYSA-N |
SMILES | CC(C1=CN=CC=C1)NO |
Canonical SMILES | CC(C1=CN=CC=C1)NO |
Introduction
Chemical Structure and Basic Properties
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is characterized by a hydroxylamine group attached to a 3-pyridylethyl moiety. The compound features a specific structural arrangement where the hydroxylamine functional group is connected to the carbon adjacent to the pyridine ring.
Molecular Identification and Physical Properties
The compound has specific identifiers and physical properties that distinguish it from related structures:
Property | Value |
---|---|
CAS Number | 887411-44-1 |
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | N-(1-pyridin-3-ylethyl)hydroxylamine |
Standard InChI | InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 |
Standard InChIKey | SBYDBORWSVDNMI-UHFFFAOYSA-N |
SMILES | CC(C1=CN=CC=C1)NO |
Canonical SMILES | CC(C1=CN=CC=C1)NO |
PubChem Compound ID | 16740750 |
These specifications provide crucial information for researchers and chemists working with this compound, facilitating accurate identification and characterization in laboratory settings.
Structural Features
The structural arrangement of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine involves a pyridine ring with the nitrogen at position 3, connected to an ethyl group that bears a hydroxylamine substituent. This configuration contributes to the compound's reactivity and potential applications in various chemical processes.
The pyridine ring provides aromatic stability while the hydroxylamine group offers unique reactivity as both a nucleophile and potential hydrogen bond donor. This dual functionality makes the compound particularly interesting for medicinal chemistry applications and synthetic transformations.
Synthetic Approaches and Preparation Methods
The synthesis of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine can be approached through several methodologies, drawing inspiration from related pyridyl-hydroxylamine compounds.
Related Synthetic Methodologies
Research on related compounds provides valuable insights into potential synthetic approaches. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamine compounds have been synthesized using nitroso Diels-Alder cycloaddition and nitroso ene reactions. These methodologies utilize the rich chemistry of nitroso compounds to generate structurally diverse libraries of oxyamino-containing compounds .
Additionally, alternative synthetic routes for similar pyridyl-hydroxylamine derivatives have employed palladium-catalyzed Buchwald-Hartwig cross-coupling amination reactions. This approach involves forming a C-N bond at the 2-position of the pyridine ring using Pd(0)-catalyzed reactions between halopyridines and suitably O-protected hydroxylamines .
Chemical Reactivity and Properties
The reactivity of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is characterized by the presence of both the pyridine nitrogen and the hydroxylamine functional group, each contributing distinct chemical behavior.
Functional Group Reactivity
The hydroxylamine moiety in N-(1-Pyridin-3-YL-ethyl)-hydroxylamine exhibits nucleophilic properties, particularly at the nitrogen atom. This reactivity enables the compound to participate in various addition and substitution reactions. Additionally, the N-O bond in the hydroxylamine group provides opportunities for functional group transformations, including reduction and oxidation reactions.
The pyridine ring, with its basic nitrogen, contributes to the compound's ability to act as a weak base and to coordinate with metals. This dual functionality creates interesting possibilities for the compound's application in catalysis and as a ligand in coordination chemistry.
Biological Activity and Applications
Research on structurally related compounds suggests potential applications for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in pharmaceutical and medicinal chemistry.
Antibacterial Properties
Studies on similar N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity. For instance, compounds containing the N-alkyl-N-(pyridin-2-yl)hydroxylamine structure have shown activity against Gram-positive bacteria including Micrococcus luteus (with MIC90 values as low as 2.0 μM or 0.41 μg/mL) and moderate activity against antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
While the exact biological activity of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine remains to be fully elucidated, the structural similarity suggests potential for similar antimicrobial properties. The difference in the position of the nitrogen in the pyridine ring (position 3 rather than position 2) may result in altered activity profiles, making this compound an interesting candidate for comparative studies.
Synthetic Applications
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine may serve as a valuable building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds. The hydroxylamine functionality can participate in various transformations, including condensation reactions, oxidation to nitroso compounds, and reduction to amines.
Comparison with Related Compounds
Understanding the relationship between N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and structurally similar compounds provides valuable context for its properties and potential applications.
Comparison with Other Pyridyl-hydroxylamine Derivatives
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine differs from the related N-(1-PYRIDIN-4-YL-ETHYL)-HYDROXYLAMINE primarily in the position of the nitrogen atom in the pyridine ring (position 3 versus position 4). This seemingly minor structural difference can significantly impact chemical properties and biological activity.
For comparison, N-(1-PYRIDIN-4-YL-ETHYL)-HYDROXYLAMINE has the following properties:
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Flash Point: 117.221°C
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Density: 1.061 g/cm³
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Boiling Point: 250.858°C at 760 mmHg
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Molecular Formula: C8H11NO (Note: This appears to be inconsistent with the compound name and may refer to a different compound)
Structure-Activity Relationships
Research on N-alkyl-N-(pyridin-2-yl)hydroxylamine compounds has explored structure-activity relationships, particularly with respect to antibacterial activity. These studies have investigated the effects of various substituents on the pyridine ring and modifications of the hydroxylamine side chain .
For N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, the position of the nitrogen at C-3 of the pyridine ring may result in different electronic properties and spatial arrangements compared to the 2- and 4-substituted analogs. These differences could translate to unique biological activity profiles that warrant further investigation.
Analytical Methods and Characterization
The characterization of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine typically involves various analytical techniques that provide detailed structural and purity information.
Spectroscopic Analysis
Spectroscopic methods commonly employed for the characterization of compounds like N-(1-Pyridin-3-YL-ethyl)-hydroxylamine include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the N-O and N-H stretching vibrations characteristic of the hydroxylamine moiety
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for assessing the purity of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and monitoring reactions involving this compound. These methods can be coupled with mass spectrometry for enhanced detection and structural confirmation.
Current Research Trends and Future Directions
Research involving N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and related compounds continues to evolve, with several promising directions for future investigation.
Medicinal Chemistry Applications
The potential antibacterial activity of pyridyl-hydroxylamine compounds suggests opportunities for developing N-(1-Pyridin-3-YL-ethyl)-hydroxylamine derivatives as novel antibiotics. This is particularly relevant in the context of increasing antibiotic resistance, where new structural scaffolds with distinct mechanisms of action are urgently needed.
Future research might focus on optimizing the structure of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine to enhance antimicrobial activity while minimizing toxicity. This could involve systematic modification of the pyridine ring, the ethyl linker, or the hydroxylamine group to establish comprehensive structure-activity relationships.
Synthetic Methodology Development
The development of efficient and selective methods for synthesizing N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and its derivatives represents another important research direction. Advances in catalysis, particularly in forming C-N bonds and controlling stereochemistry, could lead to improved synthetic routes with higher yields and greater stereoselectivity.
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